Orlistat

Catalog No.
S538235
CAS No.
96829-58-2
M.F
C29H53NO5
M. Wt
495.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orlistat

CAS Number

96829-58-2

Product Name

Orlistat

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate

Molecular Formula

C29H53NO5

Molecular Weight

495.7 g/mol

InChI

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1

InChI Key

AHLBNYSZXLDEJQ-FWEHEUNISA-N

SMILES

CC(C)C[C@H](NC=O)C(O[C@@H](CCCCCCCCCCC)C[C@@H]([C@@H]1CCCCCC)OC1=O)=O

Solubility

Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol.
9.19e-05 g/L

Synonyms

1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl-2-formamido-4-methylvalerate, Alli, orlistat, Ro 18 0647, Ro-18-0647, tetrahydrolipastatin, tetrahydrolipstatin, THLP, Xenical

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O

Description

The exact mass of the compound Orlistat is 495.3924 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insolublepractically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol.9.19e-05 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758881. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones. It belongs to the ontological category of beta-lactone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Promoting Weight Loss:

  • Mechanism of Action: Orlistat works by inhibiting pancreatic lipase, an enzyme responsible for breaking down dietary fat in the small intestine. This prevents the absorption of about 30% of dietary fat, leading to a reduction in calorie intake and promoting weight loss [Source: National Institutes of Health ].
  • Clinical Studies: Multiple studies have demonstrated Orlistat's efficacy in promoting weight loss. Research shows an average weight loss of 2.6-2.9% compared to a placebo when combined with lifestyle changes Source: Review of the Clinical Effect of Orlistat [PDF: ].

Improving Metabolic Health:

  • Blood Lipids: Orlistat use has been shown to improve blood lipid profiles. Studies indicate a significant reduction in total cholesterol and LDL ("bad") cholesterol levels Source: Orlistat - StatPearls [NCBI Bookshelf: )].
  • Glycemic Control: Research suggests Orlistat may have a modest benefit in improving blood sugar control in diabetic patients Source: Orlistat - StatPearls [NCBI Bookshelf: )].

Potential Role in Diabetes Prevention:

  • The XENDOS Trial: The XENical in the prevention of diabetes in obese subjects (XENDOS) study investigated Orlistat's potential in preventing type 2 diabetes. Results showed a statistically significant reduction in the incidence of diabetes in patients with impaired glucose tolerance receiving Orlistat alongside lifestyle modifications Source: Orlistat - StatPearls [NCBI Bookshelf: )].

Orlistat, also known as tetrahydrolipstatin, is derived from lipstatin, a natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini . The chemical formula for Orlistat is C29H53NO5, with an average molecular weight of approximately 495.73 g/mol . It is marketed under various trade names, including Xenical and Alli, and is available in oral form .

Orlistat acts as a lipase inhibitor. Lipases are enzymes responsible for breaking down dietary fats (triglycerides) into smaller components for absorption in the intestine. Orlistat binds to the active site of lipases, preventing them from hydrolyzing triglycerides []. This results in the passage of unabsorbed fat through the feces, leading to a reduction in overall calorie intake and promoting weight loss [].

Physical and Chemical Properties

  • Melting point: 84-86°C []
  • Boiling point: Decomposes above 270°C []
  • Solubility: Practically insoluble in water; soluble in organic solvents like ethanol and chloroform []
  • Stability: Stable under acidic and basic conditions

Orlistat is generally well-tolerated, but some side effects can occur, including oily stools, abdominal cramping, and fecal urgency []. These effects are primarily due to the unabsorbed fat passing through the digestive system. Orlistat can also reduce the absorption of fat-soluble vitamins (A, D, E, K) []. Therefore, taking a multivitamin containing these vitamins is recommended while on Orlistat therapy [].

Limitations:

  • Orlistat is most effective when combined with a calorie-restricted diet and exercise program [].
  • It may not be suitable for everyone, and individuals with certain medical conditions should consult their doctor before use [].

Orlistat functions by covalently binding to the serine residues at the active sites of gastric and pancreatic lipases, rendering these enzymes inactive . This reaction prevents the hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides. The primary effect occurs locally in the gastrointestinal tract, with minimal systemic absorption; about 95% to 97% of Orlistat remains unabsorbed and is excreted in feces .

The primary biological activity of Orlistat is its ability to inhibit dietary fat absorption by approximately 30% at recommended dosages . This reduction in fat absorption can lead to weight loss and has been associated with improvements in metabolic parameters such as blood pressure and serum uric acid levels . Additionally, Orlistat has shown potential anti-neoplastic activity in various animal studies involving cancer cells .

Orlistat can be synthesized through several chemical pathways. The synthesis typically involves the modification of lipstatin to enhance its stability and efficacy. Key steps may include:

  • Hydrogenation: Converting lipstatin to its saturated derivative.
  • Purification: Isolating the active compound from by-products.
  • Formulation: Preparing the final dosage form for clinical use.

These methods ensure that Orlistat retains its lipase-inhibiting properties while being suitable for human consumption.

Orlistat is primarily used for:

  • Weight Management: It aids in obesity treatment by reducing fat absorption.
  • Metabolic Health: Studies suggest it may help improve carbohydrate metabolism and lower serum uric acid levels, potentially reducing cardiovascular risks associated with obesity .
  • Cancer Research: Investigations into its anti-cancer properties are ongoing, particularly regarding its effects on fatty acid synthase inhibition .

Orlistat has several drug interactions that can affect its efficacy and safety:

  • Antiepileptic Drugs: It can reduce the absorption of lipophilic antiepileptics such as lamotrigine and valproate .
  • Levothyroxine: Concomitant use can lead to decreased absorption of this thyroid medication; separation by at least four hours is recommended .
  • Warfarin: Orlistat may prolong prothrombin time due to reduced vitamin K absorption, necessitating careful monitoring .
  • Fat-Soluble Vitamins: It can impair the absorption of vitamins A, D, E, and K, leading to recommendations for supplementation .

Several compounds exhibit similar mechanisms or applications as Orlistat. Here are some notable examples:

CompoundMechanism of ActionUnique Features
SibutramineAppetite suppressantActs on neurotransmitters; withdrawn due to cardiovascular risks.
LorcaserinSerotonin receptor agonistPromotes satiety; also withdrawn due to safety concerns.
PhentermineAppetite suppressantStimulant; short-term use only.
Bupropion/NaltrexoneDual-action weight loss medicationAffects appetite and energy expenditure; combination therapy.

Orlistat's uniqueness lies in its specific action on gastrointestinal lipases without systemic absorption, making it distinct from other weight-loss medications that may have broader systemic effects or different mechanisms.

Purity

>99% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals

XLogP3

10

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

495.39237379 g/mol

Monoisotopic Mass

495.39237379 g/mol

Heavy Atom Count

35

LogP

8.6
log Kow = 8.53
8.6

Appearance

Solid powder

Melting Point

40-50
43 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95M8R751W8

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 14 of 15 companies with hazard statement code(s):;
H411 (28.57%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (64.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Orlistat is indicated for obesity management including weight loss and weight maintenance when used in combination with calorie reduction in overweight and obese adults; this indication applies to both the prescription formulation of 120 mg and the over-the-counter formulation of 60 mg. Orlistat in the 120 mg prescription formulation is also indicated to reduce the risk of weight regain following weight loss.
FDA Label
Alli is indicated for weight loss in adults who are overweight (body mass index, BMI, � 28 kg/m2) and should be taken in conjunction with a mildly hypocaloric, lower-fat diet.
Xenical is indicated in conjunction with a mildly hypocaloric diet for the treatment of obese patients with a body mass index (BMI) greater or equal to 30 kg/m2, or overweight patients (BMI > 28 kg/m2) with associated risk factors. Treatment with orlistat should be discontinued after 12 weeks if patients have been unable to lose at least 5% of the body weight as measured at the start of therapy.

Livertox Summary

Orlistat is an inhibitor of pancreatic and gastric lipase and a commonly used weight loss agent that is available both by prescription and over-the-counter. Orlistat has been linked to rare instances of acute liver injury, some of which have been severe.

Drug Classes

Weight Loss Agents

Therapeutic Uses

Anti-Obesity Agents
The Food and Drug Administration (FDA) today-(February 07, 2007) approved orlistat capsules as an over-the-counter (OTC) weight loss aid for overweight adults. Orlistat was initially approved in 1999 as a prescription drug to treat obesity, and remains a prescription drug for obesity at a higher dose than the OTC version. OTC orlistat will be manufactured by GlaxoSmithKline under the name Alli and is indicated for use in adults ages 18 years and older along with a reduced-calorie, low-fat diet, and exercise program.
Orlistat is indicated for the management of obesity in persons with an initial body mass index (BMI) greater than or equal to 30 kg per square meter of body surface area (kg/sq m), or a BMI greater than or equal to 27 kg/sq m when other risk factors (such as hypertension, diabetes, or dyslipidemia are present. Orlistat should be use in conjunction with a reduced calorie diet for management of obesity, including weight loss, weight maintenance, and reduction of the risk of weight gain following previous weight loss. Weight loss has been observed within 2 week of initiation or orlistat therapy. /Included in US product label/

Pharmacology

Orlistat is a lipase inhibitor for obesity management that acts by inhibiting the absorption of dietary fats. At the recommended therapeutic dose of 120 mg three times a day, orlistat inhibits dietary fat absorption by approximately 30%. It works by inhibiting pancreatic lipase, an enzyme that breaks down fat in the intestine. Without this enzyme, fat from the diet is excreted undigested and not absorbed by the body. Because some vitamins are fat soluble, the effect of orlistat is to reduce their body absorption. Therefore the drug should only be taken in conjuction with fatty meals, and a multivitamin tablet containing these vitamins (D E K and beta-carotene) should be taken once a day, at least 2 hours before or after taking the drug. In the March 15, 2004 issue of Cancer Research, [1] Steven J. Kridel et al. state that orlistat may also inhibit growth of prostate cancer, and in theory may be useful in treating other cancers, by interfering with the metabolism of fats.
Orlistat is a reversible active-site inhibitor of gastrointestinal lipases. Orlistat forms a covalent bond with the active serine site in gastric and pancreatic lipases, thereby inhibiting their activity and preventing dietary fat from being hydrolyzed and absorbed. (NCI04)

MeSH Pharmacological Classification

Lipid Regulating Agents

ATC Code

A08AB01
A - Alimentary tract and metabolism
A08 - Antiobesity preparations, excl. diet products
A08A - Antiobesity preparations, excl. diet products
A08AB - Peripherally acting antiobesity products
A08AB01 - Orlistat

Mechanism of Action

Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat. It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase. When orlistat is taken with food containing fat, it partially inhibits the hydrolysis of triglycerides. This decreases absorption of monoaclglycerides and free fatty acids, contributing to weight maintenance and weight loss.
Orlistat is a reversible inhibitor of lipases. It exerts its therapeutic activity in the lumen of the stomach and small intestine by forming a covalent bond with the active serine residue site of gastric and pancreatic lipases. The inactivated enzymes are thus unavailable to hydrolyze dietary fat in the form of triglycerides into absorbable free fatty acids and monoglycerides. As undigested triglycerides are not absorbed, the resulting caloric deficit may have a positive effect on weight control. Systemic absorption of the drug is therefore not needed for activity. At the recommended therapeutic dose ... orlistat inhibits dietary fat absorption by approximately 30%.
Orlistat, a reversible inhibitor of gastric and pancreatic lipases, exhibits antiobesity and antilipemic activity. The drug also inhibits certain other (e.g., microbial, carboxylester [for hydrolysis of vitamin esters]) lipases. Orlistat is a synthetic derivative of naturally occurring lipstatin.
Unlike most other currently available antiobesity agents, orlistat does not exert anorexigenic (appetite suppressant) effects. Instead, orlistat exerts its antiobesity effect by decreasing the absorption of dietary fats (triacylglycerols) in the intestinal lumen via inhibition of triglyceride hydrolysis; at recommended dosages, approximately one-third of dietary fat will not be absorbed. By preventing triglyceride hydrolysis, the drug decreases intestinal concentrations of absorbable free fatty acids and monoglycerides.
Orlistat, an antiobesity drug, is cytostatic and cytotoxic to tumor cells. The antitumor activity of orlistat can be attributed to its ability to inhibit the thioesterase domain of fatty acid synthase (FAS). The objective of the present study was to test the effect of orlistat on endothelial cell proliferation and angiogenesis. Orlistat inhibits endothelial cell FAS, blocks the synthesis of fatty acids, and prevents endothelial cell proliferation. More significantly, orlistat inhibits human neovascularization in an ex vivo assay, which suggests that it may be useful as an antiangiogenic drug. The mechanism of these effects can be traced to the fact that orlistat prevents the display of the vascular endothelial growth factor (VEGF) receptor (VEGFR2/KDR/Flk1) on the endothelial cell surface. Thus, orlistat is an antiangiogenic agent with a novel mechanism of action.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
PNLIP [HSA:5406 5407 5408] [KO:K14073 K14074 K14075]

Vapor Pressure

9.77X10-14 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

96829-58-2

Absorption Distribution and Excretion

The systemic absorption and exposure of orlistat is low, however, systemic absorption of the drug is not required for orlistat activity. After an oral dose with 360 mg of radiolabeled orlistat, plasma radioactivity achieved a peak at about 8 hours. Plasma concentrations of unchanged parent drug were close to the lower end of detection limits (<5 ng/mL). In plasma samples of patients taking orlistat, the detection of unchanged drug was sporadic and very low concentrations were detected (<10 ng/mL or 0.02 μM) with no evidence suggesting drug accumulation.
After single oral dose of radiolabled orlistat in both normal weight and obese volunteers fecal excretion of the unabsorbed drug was found to be the major route of elimination with <2% urinary excretion. Fecal elimination of orlistat is estimated between 95-97%. Complete excretion by both routes occurs within in 3 to 5 days.
Volume of distribution cannot be obtained because the absorption of orlistat is minimal. Orlistat is minimally distributed to erythrocytes and is primarily bound to proteins.
Orlistat works locally within the GI tract, and therefore systemic absorption of the drug is not required for activity. In fact, systemic absorption of orlistat is minimal, and effects on systemic lipases are unlikely. Fecal excretion of unabsorbed drug is the major route of elimination.
Systemic exposure to orlistat is minimal. Following oral dosing with 360 mg 14C-orlistat, plasma radioactivity peaked at approximately 8 hours; plasma concentrations of intact orlistat were near the limits of detection (<5 ng/mL). In therapeutic studies involving monitoring of plasma samples, detection of intact orlistat in plasma was sporadic and concentrations were low (<10 ng/mL or 0.02 uM), without evidence of accumulation, and consistent with minimal absorption.
The average absolute bioavailability of intact orlistat was assessed in studies with male rats at oral doses of 150 and 1000 mg/kg/day and in male dogs at oral doses of 100 and 1000 mg/kg/day and found to be 0.12%, 0.59% in rats and 0.7%, 1.9% in dogs, respectively.
In vitro orlistat was >99% bound to plasma proteins (lipoproteins and albumin were major binding proteins). Orlistat minimally partitioned into erythrocytes.
For more Absorption, Distribution and Excretion (Complete) data for ORLISTAT (6 total), please visit the HSDB record page.

Metabolism Metabolites

Orlistat is hydrolyzed in the intestinal wall. In a radiolabeled orlistat mass balance study in obese patients, two metabolites were identified. The first metabolite, M1, was the hydrolyzed β-lactone ring product of orlistat. The second metabolite, M3, was produced from M1’s cleavage of the N-formyl leucine side-chain. Both metabolites accounted for about 42% of total plasma radioactivity. Both M1 and M3 are considered pharmacologically inactive.
Based on animal data, it is likely that the metabolism of orlistat occurs mainly within the gastrointestinal wall. Based on an oral 14C-orlistat mass balance study in obese patients, two metabolites, M1 (4-member lactone ring hydrolyzed) and M3 (M1 with N-formyl leucine moiety cleaved), accounted for approximately 42% of total radioactivity in plasma. M1 and M3 have an open beta-lactone ring and extremely weak lipase inhibitory activity (1000- and 2500-fold less than orlistat, respectively). In view of this low inhibitory activity and the low plasma levels at the therapeutic dose (average of 26 ng/mL and 108 ng/mL for M1 and M3, respectively, 2 to 4 hours after a dose), these metabolites are considered pharmacologically inconsequential. The primary metabolite M1 had a short half-life (approximately 3 hours) whereas the secondary metabolite M3 disappeared at a slower rate (half-life approximately 13.5 hours). In obese patients, steady-state plasma levels of M1, but not M3, increased in proportion to orlistat doses.

Wikipedia

Orlistat

Drug Warnings

Chronic malabsorption syndrome or cholestasis /are contraindications for orlistat therapy/
/Orlistat is contraindicated in patients with/ known hypersensitivity to orlistat or any ingredient in the formulation.
Caution /is advised/ in patients with a history of hyperoxaluria or calcium oxalate nephrolithiasis.
/Clinician should/ rule out organic causes of obesity (e.g., hypothyroidism) /before initiating treatment/.
For more Drug Warnings (Complete) data for ORLISTAT (12 total), please visit the HSDB record page.

Biological Half Life

The half-life of orlistat of the small amount of absorbed orlistat ranges between 1-2 hours.
Based on limited data, the half-life of the absorbed orlistat is in the range of 1 to 2 hours.
Based on an oral 14C-orlistat mass balance study in obese patients, ... the primary metabolite M1 had a short half-life (approximately 3 hours) whereas the secondary metabolite M3 disappeared at a slower rate (half-life approximately 13.5 hours). In obese patients, steady-state plasma levels of M1, but not M3, increased in proportion to orlistat doses.

Use Classification

Human drugs -> Antiobesity preparations, excl. diet products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Isolation from fermentation broth of Streptomyces toxyricini: P Hadvary et al, EP 129748; eidem, US 4598089 (1985, 1986 both to Hoffmann-LaRoche)

Clinical Laboratory Methods

Analyte: orlistat; matrix: blood (plasma); procedure: high-performance liquid chromatography coupled with ion-spray tandem mass spectrometric detection; limit of detection: 0.1 ng/mL
Analyte: orlistat; matrix: blood (plasma); procedure: high-performance liquid chromatography with tandem mass spectrometric detection; limit of quantitation: 0.3 ng/mL

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 to 30 °C (59 °F to 86 °F). Keep bottle tightly closed.

Interactions

In a multiple-dose study in 30 normal-weight subjects, coadministration of orlistat and 40 grams of alcohol (eg, approximately 3 glasses of wine) did not result in alteration of alcohol pharmacokinetics, orlistat pharmacodynamics (fecal fat excretion), or systemic exposure to orlistat.
Preliminary data from a orlistat and cyclosporine drug interaction study indicate a reduction in cyclosporine plasma levels when orlistat was coadministered with cyclosporine.
A pharmacokinetic interaction study showed a 30% reduction in beta-carotene supplement absorption when concomitantly administered with orlistat. Orlistat inhibited absorption of a vitamin E acetate supplement by approximately 60%. The effect of orlistat on the absorption of supplemental vitamin D, vitamin A, and nutritionally-derived vitamin K is not known at this time.
In 12 normal-weight subjects receiving orlistat 80 mg three times a day for 5 days, orlistat did not alter the pharmacokinetics or pharmacodynamics (blood glucose-lowering) of glyburide.
For more Interactions (Complete) data for ORLISTAT (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Derosa G, Maffioli P, Sahebkar A. Improvement of plasma adiponectin, leptin and C-reactive protein concentrations by orlistat: a systematic review and meta-analysis. Br J Clin Pharmacol. 2016 May;81(5):819-34. doi: 10.1111/bcp.12874. Epub 2016 Mar 6. Review. PubMed PMID: 26717446; PubMed Central PMCID: PMC4834599.
2: Aldekhail NM, Logue J, McLoone P, Morrison DS. Effect of orlistat on glycaemic control in overweight and obese patients with type 2 diabetes mellitus: a systematic review and meta-analysis of randomized controlled trials. Obes Rev. 2015 Dec;16(12):1071-80. doi: 10.1111/obr.12318. Epub 2015 Sep 8. Review. PubMed PMID: 26345590.
3: Halpern B, Halpern A. Safety assessment of FDA-approved (orlistat and lorcaserin) anti-obesity medications. Expert Opin Drug Saf. 2015 Feb;14(2):305-15. doi: 10.1517/14740338.2015.994502. Epub 2015 Jan 7. Review. PubMed PMID: 25563411.
4: Sumithran P, Proietto J. Benefit-risk assessment of orlistat in the treatment of obesity. Drug Saf. 2014 Aug;37(8):597-608. doi: 10.1007/s40264-014-0210-7. Review. PubMed PMID: 25064699.
5: Beyea MM, Garg AX, Weir MA. Does orlistat cause acute kidney injury? Ther Adv Drug Saf. 2012 Apr;3(2):53-7. doi: 10.1177/2042098611429985. Review. PubMed PMID: 25083225; PubMed Central PMCID: PMC4110847.
6: García Díaz E, Martín Folgueras T. Systematic review of the clinical efficacy of sibutramine and orlistat in weigth loss, quality of life and its adverse effects in obese adolescents. Nutr Hosp. 2011 May-Jun;26(3):451-7. doi: 10.1590/S0212-16112011000300004. Review. PubMed PMID: 21892560.
7: Johansson K, Sundström J, Neovius K, Rössner S, Neovius M. Long-term changes in blood pressure following orlistat and sibutramine treatment: a meta-analysis. Obes Rev. 2010 Nov;11(11):777-91. doi: 10.1111/j.1467-789X.2009.00693.x. Review. PubMed PMID: 20025693.
8: Ahmed MH. Orlistat and calcium oxalate crystalluria: an association that needs consideration. Ren Fail. 2010;32(8):1019-21. doi: 10.3109/0886022X.2010.501929. Review. PubMed PMID: 20722574.
9: McClendon KS, Riche DM, Uwaifo GI. Orlistat: current status in clinical therapeutics. Expert Opin Drug Saf. 2009 Nov;8(6):727-44. Review. PubMed PMID: 19998527.
10: [Pharmacological sheet. Orlistat, oral administration (Xenical, Alli). ]. J Pharm Belg. 2009 Jun;(2):67-8. Review. French. PubMed PMID: 19739531.
11: Coutinho W. The first decade of sibutramine and orlistat: a reappraisal of their expanding roles in the treatment of obesity and associated conditions. Arq Bras Endocrinol Metabol. 2009 Mar;53(2):262-70. Review. PubMed PMID: 19466219.
12: Paragh G, Bajnok L. [The role of orlistat in the treatment of obesity]. Orv Hetil. 2005 Mar 13;146(11):493-8. Review. Hungarian. PubMed PMID: 15813187.
13: Kiortsis DN, Filippatos TD, Elisaf MS. The effects of orlistat on metabolic parameters and other cardiovascular risk factors. Diabetes Metab. 2005 Feb;31(1):15-22. Review. PubMed PMID: 15803108.
14: Curran MP, Scott LJ. Spotlight on orlistat in the management of patients with obesity. Treat Endocrinol. 2005;4(2):127-9. Review. PubMed PMID: 15783249.
15: Foxcroft DR, Milne R. Orlistat for the treatment of obesity: rapid review and cost-effectiveness model. Obes Rev. 2000 Oct;1(2):121-6. Review. PubMed PMID: 12119985.
16: Ballinger A, Peikin SR. Orlistat: its current status as an anti-obesity drug. Eur J Pharmacol. 2002 Apr 12;440(2-3):109-17. Review. PubMed PMID: 12007529.
17: Wong NN, Cheng-Lai A. Orlistat. Heart Dis. 2000 Mar-Apr;2(2):174-81. Review. PubMed PMID: 11728255.
18: O'Meara S, Riemsma R, Shirran L, Mather L, ter Riet G. A rapid and systematic review of the clinical effectiveness and cost-effectiveness of orlistat in the management of obesity. Health Technol Assess. 2001;5(18):1-81. Review. PubMed PMID: 11399238.
19: Ballinger A. Orlistat in the treatment of obesity. Expert Opin Pharmacother. 2000 May;1(4):841-7. Review. PubMed PMID: 11249520.
20: Hauptman J. Orlistat: selective inhibition of caloric absorption can affect long-term body weight. Endocrine. 2000 Oct;13(2):201-6. Review. PubMed PMID: 11186221.

Explore Compound Types